molecular formula C18H20O4 B174519 3,4,5,4'-Tetramethoxystilbene CAS No. 134029-62-2

3,4,5,4'-Tetramethoxystilbene

Cat. No. B174519
CAS RN: 134029-62-2
M. Wt: 300.3 g/mol
InChI Key: GGFQQRXTLIJXNY-AATRIKPKSA-N
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Description

3,4,5,4’-Tetramethoxystilbene, also known as TMS, is a selective and competitive inhibitor of cytochrome P450 1B . It is a synthetic trans-stilbene analog and an anti-cancer agent . TMS is cytotoxic to gefitinib-resistant (G-R) non-small-cell lung cancer (NSCLC) cells . It is also a derivative of resveratrol with anti-angiogenic and anti-tumor properties .


Physical And Chemical Properties Analysis

3,4,5,4’-Tetramethoxystilbene is a white crystalline powder . Its molecular formula is C18H20O4 and it has a molecular weight of 300.35 g/mol .

Scientific Research Applications

Synthesis and Characterization

  • 3,4,5,4'-Tetramethoxystilbene can be synthesized with high antioxidant activity using tetrahydrofuran as a solvent and 3,4,5-trimethoxybenzoic acid aminobenzoic as the starting material, followed by a series of chemical reactions (Peng Cai-yun, 2012).

Pharmacokinetics

  • A simple HPLC method has been established for quantifying trans-3,4,5,4'-tetramethoxystilbene in rat plasma, useful in pharmacokinetic studies, with findings showing moderate clearance and low absolute oral bioavailability (Hai‐Shu Lin et al., 2011).

Cancer Treatment Potential

  • Enhanced biological activity of a liposomal methylated resveratrol analog of 3,4,5,4'-tetramethoxystilbene (DMU-214) shows potential as an anticancer formulation, particularly for ovarian cancer treatment (A. Nowicki et al., 2022).
  • In another study, 3′-hydroxy-3,4,5,4′-tetramethoxystilbene, a metabolite of 3,4,5,4′-tetramethoxystilbene, exhibited strong anti-proliferative activity in ovarian cancer cell models and in a mice xenograft model, suggesting its potential as a therapeutic agent for ovarian cancer (H. Piotrowska-Kempisty et al., 2016).

Photochemical Properties

  • Research on the photochemical properties of trans-3,3',5,5'-tetramethoxystilbene (TMST) in different solvents has revealed insights into its excited singlet state and potential applications in material sciences (J. Hayakawa et al., 2006).

Apoptosis and Anti-Angiogenesis

  • A study on gene expression profiling of DMU-212-induced apoptosis and anti-angiogenesis in vascular endothelial cells provides insights into its mechanisms and potential therapeutic applications in angiogenesis-related diseases (Yiming Miao et al., 2016).
  • Trans-3,4,5,4′-tetramethoxystilbene has been shown to inhibit angiogenesis effectively both in vitro and in vivo, suggesting its potential use in treating angiogenesis-related conditions, especially cancer (LiangKe Chen et al., 2013).

Mechanism of Action

TMS selectively elevates the intracellular calcium level in gefitinib-resistant (G-R) non-small-cell lung cancer (NSCLC) cells . It induces caspase-independent apoptosis and autophagy by directly binding to SERCA and causing endoplasmic reticulum (ER) stress and AMPK activation . The mTOR pathway, which is downstream of AMPK, is significantly suppressed by TMS .

properties

IUPAC Name

1,2,3-trimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-19-15-9-7-13(8-10-15)5-6-14-11-16(20-2)18(22-4)17(12-14)21-3/h5-12H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFQQRXTLIJXNY-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501300535
Record name (E)-3,4,5,4′-Tetramethoxystilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5,4'-Tetramethoxystilbene

CAS RN

134029-62-2
Record name (E)-3,4,5,4′-Tetramethoxystilbene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134029-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DMU-212
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134029622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-3,4,5,4′-Tetramethoxystilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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